2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide
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Overview
Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.
Urea Formation: The thiazole derivative is then reacted with an isocyanate to form the urea linkage.
Acylation: The final step involves the acylation of the urea-thiazole intermediate with pentylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The urea linkage can form hydrogen bonds with amino acid residues, enhancing binding affinity. This compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
- 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazole derivatives. Its pentylacetamide moiety may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-2-3-4-8-19-15(23)10-14-11-25-17(21-14)22-16(24)20-13-7-5-6-12(18)9-13/h5-7,9,11H,2-4,8,10H2,1H3,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQYNXOBUTJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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